Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate
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Overview
Description
Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate is a chemical compound that belongs to the class of azetidines and pyrans It is characterized by the presence of an azetidine ring fused with a tetrahydro-2H-pyran ring, along with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of azetidine derivatives with tetrahydro-2H-pyran-4-carboxylic acid or its derivatives. One common method includes the use of azetidine-3-amine and tetrahydro-2H-pyran-4-carboxylic acid under appropriate reaction conditions, such as the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, alcohols; reactions are conducted in the presence of bases like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-yl tetrahydro-2H-thiopyran-4-carboxylate: Similar structure with a sulfur atom replacing the oxygen in the pyran ring.
Azetidin-3-yl tetrahydro-2H-pyran-4-amine: Similar structure with an amine group instead of the carboxylate group.
Azetidin-3-yl tetrahydro-2H-pyran-4-ol: Similar structure with a hydroxyl group replacing the carboxylate group.
Uniqueness
Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate is unique due to its specific combination of the azetidine and pyran rings along with the carboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1220021-11-3 |
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Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
azetidin-3-yl oxane-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c11-9(13-8-5-10-6-8)7-1-3-12-4-2-7/h7-8,10H,1-6H2 |
InChI Key |
QUVNLFYFLNEGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)OC2CNC2 |
Origin of Product |
United States |
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